molecular formula C17H15N3O4 B11979076 2-(4-Nitrophenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide CAS No. 307941-99-7

2-(4-Nitrophenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide

Cat. No.: B11979076
CAS No.: 307941-99-7
M. Wt: 325.32 g/mol
InChI Key: SPTUOSYHMDJWSR-ZTKKEOLVSA-N
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Description

2-(4-Nitrophenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a nitrophenoxy group and a phenylpropenylidene moiety attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide typically involves a multi-step process:

    Formation of 4-nitrophenoxyacetohydrazide: This intermediate can be synthesized by reacting 4-nitrophenol with chloroacetyl chloride to form 4-nitrophenoxyacetyl chloride, which is then reacted with hydrazine hydrate to yield 4-nitrophenoxyacetohydrazide.

    Condensation Reaction: The 4-nitrophenoxyacetohydrazide is then subjected to a condensation reaction with cinnamaldehyde (3-phenyl-2-propenal) under acidic or basic conditions to form the final product, 2-(4-Nitrophenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenylpropenylidene moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Nitrophenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide depends on its specific application:

    Biological Activity: If the compound exhibits antimicrobial or anticancer properties, it may interact with specific molecular targets such as enzymes or receptors, disrupting cellular processes.

    Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups, which affect its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenoxy)acetohydrazide: Lacks the phenylpropenylidene moiety.

    N’-(3-phenyl-2-propenylidene)acetohydrazide: Lacks the nitrophenoxy group.

    4-Nitrophenylhydrazine: Contains a hydrazine group instead of an acetohydrazide backbone.

Uniqueness

2-(4-Nitrophenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide is unique due to the combination of the nitrophenoxy and phenylpropenylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

307941-99-7

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

2-(4-nitrophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C17H15N3O4/c21-17(13-24-16-10-8-15(9-11-16)20(22)23)19-18-12-4-7-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,21)/b7-4+,18-12+

InChI Key

SPTUOSYHMDJWSR-ZTKKEOLVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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